molecular formula C8H8BrN3OS B14579603 [(E)-(3-bromo-2-hydroxyphenyl)methylideneamino]thiourea

[(E)-(3-bromo-2-hydroxyphenyl)methylideneamino]thiourea

Cat. No.: B14579603
M. Wt: 274.14 g/mol
InChI Key: XWYWQOKHTWKNBX-NYYWCZLTSA-N
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Description

2-[(5-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazine-1-carbothioamide is a complex organic compound featuring a brominated cyclohexadienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazine-1-carbothioamide typically involves the halogenation of quinone imines. The process begins with the preparation of the quinone imine precursor, followed by bromination under controlled conditions to introduce the bromine atom at the desired position . The reaction conditions often involve the use of bromine in an appropriate solvent, such as chloroform or acetic acid, at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazine-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted cyclohexadienone compounds .

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . The bromine atom plays a crucial role in enhancing the compound’s reactivity and specificity towards its targets .

Properties

Molecular Formula

C8H8BrN3OS

Molecular Weight

274.14 g/mol

IUPAC Name

[(E)-(3-bromo-2-hydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H8BrN3OS/c9-6-3-1-2-5(7(6)13)4-11-12-8(10)14/h1-4,13H,(H3,10,12,14)/b11-4+

InChI Key

XWYWQOKHTWKNBX-NYYWCZLTSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)O)/C=N/NC(=S)N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C=NNC(=S)N

Origin of Product

United States

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